7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-carbaldehyd
Übersicht
Beschreibung
IRE1 Inhibitor III, also known as 4µ8C, is a small molecule inhibitor that targets the inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key player in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. This inhibitor is particularly significant in cancer research due to its ability to modulate the UPR and enhance the effectiveness of chemotherapy .
Wissenschaftliche Forschungsanwendungen
IRE1-Inhibitor III hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: Wird als Werkzeug verwendet, um die UPR und ihre Rolle in zellulären Stressantworten zu untersuchen.
Biologie: Hilft beim Verständnis der Mechanismen der Proteinfaltung und -degradation im endoplasmatischen Retikulum.
Medizin: Steigert die Wirksamkeit der Chemotherapie bei der Krebsbehandlung, indem Krebszellen für Chemotherapeutika sensibilisiert werden
5. Wirkmechanismus
IRE1-Inhibitor III entfaltet seine Wirkung durch Hemmung der RNase-Aktivität von IRE1α. Diese Hemmung verhindert das Spleißen von X-box-bindenden Protein 1 (XBP1) mRNA, ein wichtiger Schritt im UPR-Signalweg. Die Hemmung von IRE1α führt zur Anhäufung von fehlgefalteten Proteinen im endoplasmatischen Retikulum, was eine Apoptose in Krebszellen auslöst. Die beteiligten molekularen Ziele umfassen die RNase- und Kinasedomänen von IRE1α .
Wirkmechanismus
Target of Action
The primary target of the compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde is the inositol requiring enzyme 1α (IRE1α) . IRE1α is a transmembrane protein that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .
Mode of Action
The compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde interacts with IRE1α, inhibiting its RNAse activity . This interaction disrupts the normal function of IRE1α, leading to changes in the UPR pathway .
Biochemical Pathways
The interaction of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde with IRE1α affects the UPR pathway . The UPR pathway is responsible for maintaining cellular homeostasis under conditions of endoplasmic reticulum stress . By inhibiting IRE1α, the compound disrupts this pathway, potentially leading to downstream effects such as apoptosis .
Pharmacokinetics
The compound is known to be solid at room temperature and is typically stored in a freezer under an inert atmosphere . These properties may affect its bioavailability.
Result of Action
Given its role as an ire1α inhibitor, it may induce apoptosis or other forms of cell death by disrupting the upr pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a freezer . Additionally, the compound’s efficacy may be influenced by the cellular environment, particularly the presence of endoplasmic reticulum stress, which can activate the UPR pathway .
Biochemische Analyse
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of IRE1 Inhibitor III involves the preparation of peptidic fragments derived from the IRE1 kinase domain. These fragments are then optimized through molecular modeling tools to identify small-molecule inhibitors . The specific reaction conditions and steps include:
- Generation of libraries of oligopeptides.
- Docking and optimization of the best binders.
- Structural exploration of the IRE1 kinase domain using active peptide fragments.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of IRE1 Inhibitor III typically involves standard organic synthesis techniques, including peptide synthesis and molecular docking .
Analyse Chemischer Reaktionen
IRE1-Inhibitor III unterliegt hauptsächlich Inhibitionsreaktionen, die auf die RNase-Aktivität von IRE1α abzielen. Die Verbindung unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen in ihrer Rolle als Inhibitor. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das inhibierte IRE1α-Enzym, das zur Modulation des UPR-Signalwegs führt .
Vergleich Mit ähnlichen Verbindungen
IRE1-Inhibitor III ist einzigartig in seiner dualen Hemmung sowohl der RNase- als auch der Kinaseaktivität von IRE1α. Ähnliche Verbindungen umfassen:
STF-083010: Ein weiterer IRE1α-RNase-Inhibitor, der in der Forschung zu lipidassoziierten Störungen eingesetzt wird.
KIRA6: Ein Kinase-inhibierendes RNase-Attentuator, das die IRE1-RNase-Aktivität reduziert.
MKC-3946: Ein Inhibitor, der auf den IRE1α-XBP1-Signalweg in Krebszellen abzielt.
IRE1-Inhibitor III zeichnet sich durch seine potente Hemmung von IRE1α und seine Fähigkeit aus, die Wirksamkeit der Chemotherapie bei der Krebsbehandlung zu verbessern .
Eigenschaften
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHSXOVIJWFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513352 | |
Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-96-4 | |
Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14003-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.